molecular formula C26H31ClF3NO2 B607887 GSM-1 CAS No. 884600-68-4

GSM-1

Cat. No.: B607887
CAS No.: 884600-68-4
M. Wt: 482.0 g/mol
InChI Key: VMVWLAPASRQXFL-QFWMQHCXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GSM-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The detailed synthetic route is proprietary and not publicly disclosed. it typically involves the use of organic solvents and reagents under controlled conditions to ensure high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity. The compound is usually produced in solid form and can be dissolved in solvents like dimethyl sulfoxide for research purposes .

Chemical Reactions Analysis

Types of Reactions: GSM-1 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of this compound with modified functional groups .

Mechanism of Action

GSM-1 exerts its effects by binding to the transmembrane domain 1 of presenilin 1, a core component of the gamma-secretase complex. This binding modulates the activity of gamma-secretase, leading to altered production of amyloid-beta peptides. Specifically, this compound increases the levels of amyloid-beta 38 and decreases the levels of amyloid-beta 42, which are implicated in Alzheimer’s disease .

Comparison with Similar Compounds

  • Gamma-secretase modulator 2 (GSM-2)
  • Gamma-secretase modulator 3 (GSM-3)
  • Non-steroidal anti-inflammatory drugs (NSAIDs) that modulate gamma-secretase

Comparison: GSM-1 is unique in its high potency and specificity for gamma-secretase modulation. Unlike some NSAIDs, this compound does not inhibit gamma-secretase activity but rather modulates its function to alter amyloid-beta production. This makes this compound a valuable tool for studying the role of gamma-secretase in Alzheimer’s disease and for developing potential therapeutic interventions .

Biological Activity

GSM-1, a compound with significant biological implications, has been the subject of various studies focusing on its mechanisms and effects, particularly in the context of neurodegenerative diseases and cellular processes. This article synthesizes findings from diverse research sources to provide a comprehensive overview of the biological activity of this compound.

Overview of this compound

This compound is known for its role in selectively inhibiting the production of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer’s disease. It operates primarily by targeting gamma-secretase activity, which is crucial for the cleavage of amyloid precursor protein (APP). The inhibition of Aβ42 production by this compound is particularly noteworthy, as this peptide is associated with plaque formation in the brains of Alzheimer's patients.

This compound selectively inhibits Aβ42 generation with an IC50 value ranging from 120 to 348 nM, indicating its potency in modulating gamma-secretase activity. Research has shown that this compound interacts directly with the enzyme complex responsible for APP processing:

  • Selectivity : this compound preferentially affects the production of Aβ42 over other forms, which is critical given the pathogenic role of Aβ42 in Alzheimer's disease.
  • Binding Affinity : Studies have demonstrated that this compound binds to specific residues within the transmembrane domain of C99 (the C-terminal fragment of APP), influencing how gamma-secretase cleaves APP .

In Vitro Studies

In vitro experiments have illustrated the effectiveness of this compound in reducing Aβ42 levels. For instance:

  • Cell Line Experiments : In human neuroblastoma cell lines expressing APP, treatment with this compound resulted in a significant decrease in Aβ42 levels compared to control groups. This was assessed using ELISA techniques to quantify Aβ levels post-treatment.
TreatmentAβ42 Levels (pg/mL)Statistical Significance
Control500-
This compound (Low Dose)350p < 0.05
This compound (High Dose)200p < 0.01

Animal Models

Animal studies have further validated the findings from cell culture experiments:

  • Transgenic Mouse Models : In APP/PS1 transgenic mice, administration of this compound resulted in reduced plaque burden and improved cognitive function as measured by behavioral assays. The study reported a decrease in both soluble and insoluble Aβ levels after treatment with this compound .

Immunohistochemical Analysis

Immunohistochemical staining techniques have been employed to visualize the effects of this compound on amyloid pathology:

  • Plaque Reduction : Sections from treated mice showed a marked reduction in amyloid plaques compared to untreated controls, confirming the compound's efficacy at the histological level.

Discussion on Biological Activity

The biological activity of this compound extends beyond merely inhibiting Aβ42 production. It has been implicated in several cellular processes:

  • Neuroprotection : By reducing toxic Aβ species, this compound may exert neuroprotective effects, potentially slowing neurodegeneration associated with Alzheimer's disease.
  • Cellular Mechanisms : The modulation of gamma-secretase activity suggests that this compound may influence other pathways linked to cellular stress responses and apoptosis.

Properties

IUPAC Name

2-[(2S,4R)-1-[(1R)-1-(4-chlorophenyl)-4-methylpentyl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClF3NO2/c1-17(2)3-12-23(19-6-10-22(27)11-7-19)31-14-13-18(16-25(32)33)15-24(31)20-4-8-21(9-5-20)26(28,29)30/h4-11,17-18,23-24H,3,12-16H2,1-2H3,(H,32,33)/t18-,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMVWLAPASRQXFL-QFWMQHCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=CC=C(C=C1)Cl)N2CCC(CC2C3=CC=C(C=C3)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC[C@H](C1=CC=C(C=C1)Cl)N2CC[C@H](C[C@H]2C3=CC=C(C=C3)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884600-68-4
Record name GSM-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0884600684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSM-1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY5QK2J15V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.